

# Taragarestrant (D-0502): A Technical Overview of its Synthesis and Chemical Properties

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## Compound of Interest

Compound Name: Taragarestrant meglumine

Cat. No.: B10854969

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## Abstract

Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under development for the treatment of estrogen receptor-positive (ER+) breast cancer. Developed by InventisBio, it represents a promising next-generation endocrine therapy designed to overcome the limitations of existing treatments, including resistance to aromatase inhibitors and other SERDs like fulvestrant. This technical guide provides a comprehensive overview of the available information on the synthesis, chemical properties, and mechanism of action of Taragarestrant, based on publicly accessible data from preclinical and clinical studies.

## Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype of breast cancer, and endocrine therapy remains a cornerstone of its treatment. Selective estrogen receptor degraders (SERDs) are a class of therapeutic agents that not only antagonize the estrogen receptor but also induce its degradation, thereby inhibiting ER-mediated signaling pathways crucial for cancer cell growth and survival. Taragarestrant (D-0502) has emerged as a significant clinical candidate in this class, demonstrating potent anti-tumor activity in various ER+ breast cancer models, including those with ESR1 mutations that confer resistance to other endocrine therapies.<sup>[1][2][3][4]</sup> This document consolidates the known technical details of Taragarestrant to serve as a resource for the scientific community.

## Chemical Properties and Identification

Taragarestrant is a small molecule with a complex heterocyclic structure. Its chemical identity is well-defined in multiple chemical databases.[\[5\]](#)[\[6\]](#)

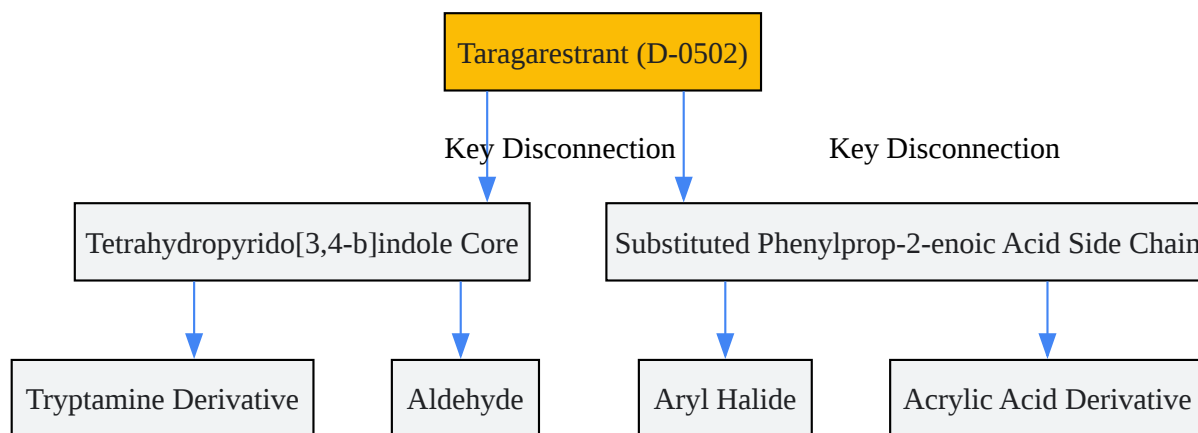
Property	Value	Reference
IUPAC Name	(E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid	<a href="#">[5]</a> <a href="#">[6]</a>
Synonyms	D-0502, D0502	<a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	2118899-51-5	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>25</sub> H <sub>25</sub> Cl <sub>2</sub> FN <sub>2</sub> O <sub>2</sub>	<a href="#">[5]</a>
Molar Mass	475.39 g·mol <sup>-1</sup>	<a href="#">[5]</a>
Chemical Structure	(See Figure 1)	

Figure 1: Chemical Structure of Taragarestrant (D-0502) (Image of the chemical structure of Taragarestrant would be placed here in a full whitepaper. For this text-based generation, please refer to the IUPAC name and molecular formula for structural details.)

## Synthesis of Taragarestrant (D-0502)

While a detailed, step-by-step experimental protocol for the synthesis of Taragarestrant is not publicly available in peer-reviewed literature, the synthesis is likely described in patents filed by InventisBio. A Chinese patent, CN106518768, has been associated with Taragarestrant and is presumed to contain the synthetic route. Due to the proprietary nature of this information, a generalized synthesis pathway is proposed here based on its chemical structure, which is noted to be similar to that of AZD9496.[\[2\]](#)[\[3\]](#) The synthesis would logically involve the construction of the core tetrahydropyrido[3,4-b]indole ring system, followed by functionalization with the substituted phenylprop-2-enoic acid side chain.

A potential, high-level retrosynthetic analysis is depicted in the diagram below. This is a hypothetical pathway intended for illustrative purposes.



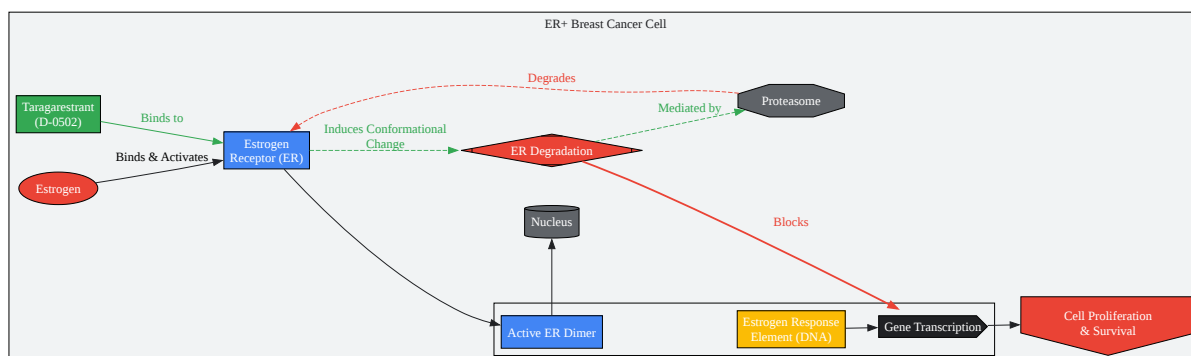
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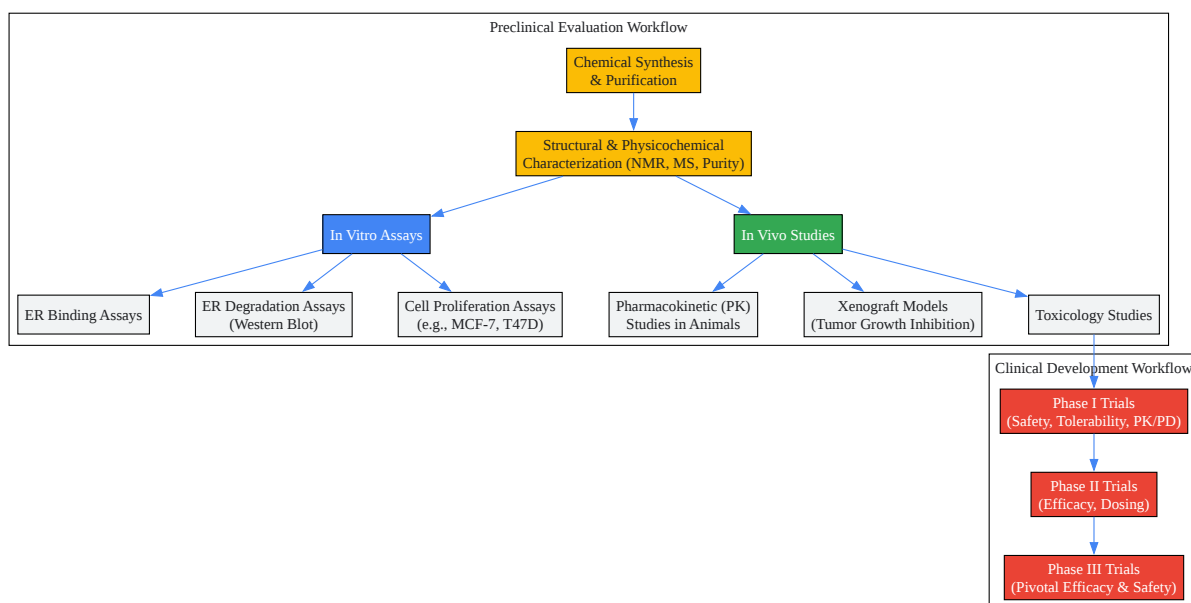
Caption: Hypothetical retrosynthetic analysis of Taragarestrant (D-0502).

## Mechanism of Action and Signaling Pathway

Taragarestrant functions as a selective estrogen receptor degrader (SERD).<sup>[1][7]</sup> Its mechanism involves binding to the estrogen receptor (ER), which induces a conformational change in the receptor protein. This altered conformation leads to the ubiquitination and subsequent degradation of the ER by the proteasome.<sup>[6][7]</sup> The depletion of ER protein levels effectively shuts down ER-mediated signaling pathways, which are critical for the proliferation and survival of ER-positive breast cancer cells.<sup>[7]</sup>

The diagram below illustrates the proposed signaling pathway and the mechanism of action of Taragarestrant.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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